molecular formula C20H20FN3O4 B2395765 prop-2-en-1-yl 5-(3-fluorophenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 622359-75-5

prop-2-en-1-yl 5-(3-fluorophenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2395765
CAS No.: 622359-75-5
M. Wt: 385.395
InChI Key: BOIYPPINPOGMFE-UHFFFAOYSA-N
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Description

prop-2-en-1-yl 5-(3-fluorophenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a fluorophenyl group, a trimethyl group, and a dioxo-dihydropyrido-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-en-1-yl 5-(3-fluorophenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions often include mild temperatures and the use of environmentally benign reagents.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

prop-2-en-1-yl 5-(3-fluorophenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

prop-2-en-1-yl 5-(3-fluorophenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of prop-2-en-1-yl 5-(3-fluorophenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind with high affinity to these targets, thereby modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

prop-2-en-1-yl 5-(3-fluorophenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate stands out due to its unique combination of functional groups and its potential for diverse applications. Its fluorophenyl group imparts specific electronic properties, while the pyrido[2,3-d]pyrimidine core provides a stable and versatile scaffold for further modifications.

Properties

IUPAC Name

prop-2-enyl 5-(3-fluorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4/c1-5-9-28-19(26)14-11(2)22-17-16(18(25)24(4)20(27)23(17)3)15(14)12-7-6-8-13(21)10-12/h5-8,10,15,22H,1,9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIYPPINPOGMFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC(=CC=C3)F)C(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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